
1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C13H17F3N2O3S and its molecular weight is 338.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-HT7 Receptor Antagonists
Research by Yoon et al. (2008) has focused on the preparation of piperazine derivatives, including compounds similar to 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, as 5-HT7 receptor antagonists. These compounds have shown activity in the nanomolar range and exhibited selectivity over other serotonin receptor subtypes, making them potential candidates for neurological or psychiatric disorders (Yoon et al., 2008).
Structural and Computational Analysis
Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations on novel piperazine derivatives. This research is significant for understanding the molecular characteristics and reactive sites of such compounds, which can inform their potential applications in various scientific fields (Kumara et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Romero et al. (1994) explored the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine for their inhibition of HIV-1 reverse transcriptase. This study highlights the potential use of piperazine derivatives in the development of treatments for HIV (Romero et al., 1994).
Adenosine A2B Receptor Antagonists
Borrmann et al. (2009) designed and synthesized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, highlighting their potential in therapeutic applications, particularly in conditions where modulation of adenosine receptors is beneficial (Borrmann et al., 2009).
Radiopharmaceutical Applications
Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels by positron emission tomography (PET). This compound has shown promise in the non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2, a key biomarker in cancer glycolytic re-programming (Patel et al., 2019).
Antioxidant and Antimicrobial Activities
Research has also been conducted on the antioxidant properties of piperazine derivatives. For example, Malík et al. (2017) evaluated the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a piperazin-1´-yl moiety. They found promising activity comparable to reference drugs, suggesting potential applications in oxidative stress-related conditions (Malík et al., 2017).
Mallesha et al. (2011) synthesized a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives with significant antimicrobial activity against various bacterial and fungal strains. These compounds also showed moderate antioxidant activity, highlighting their potential in antimicrobial and antioxidative therapies (Mallesha et al., 2011).
特性
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-21-11-3-2-4-12(9-11)22(19,20)18-7-5-17(6-8-18)10-13(14,15)16/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJIUOBUIUTPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
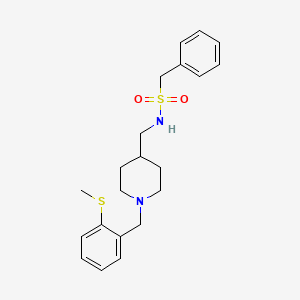
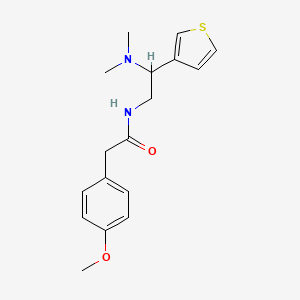
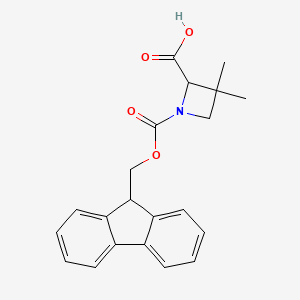
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)
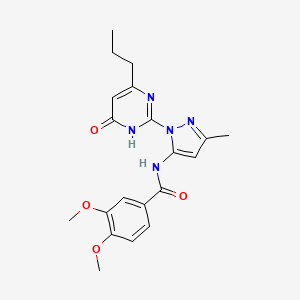
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)
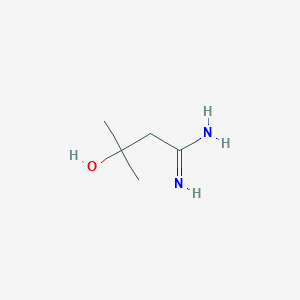
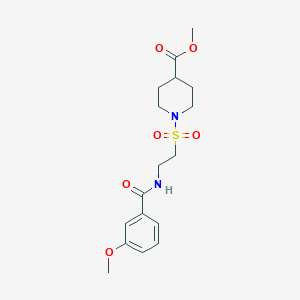
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)
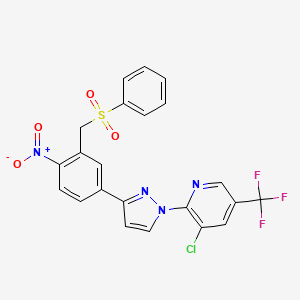
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)

